molecular formula C17H12N2O2 B2577061 3-(5-methyl-1H-benzimidazol-2-yl)chromen-2-one CAS No. 59565-27-4

3-(5-methyl-1H-benzimidazol-2-yl)chromen-2-one

Cat. No. B2577061
CAS RN: 59565-27-4
M. Wt: 276.295
InChI Key: JDXINSHDZIWQKE-UHFFFAOYSA-N
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Description

“3-(5-methyl-1H-benzimidazol-2-yl)chromen-2-one” is a compound that contains a benzimidazole moiety . Benzimidazole is a white crystal also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole . It’s an important heterocyclic pharmacophore due to its association with a wide range of biological activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The structure of the synthesized compounds can be established using FTIR, 1H-NMR, and MS .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be investigated using vibrational spectroscopy and quantum computational studies . Theoretical and actual NMR chemical shifts can be quite similar . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .


Chemical Reactions Analysis

Benzimidazole derivatives have been found to show a broad range of chemical and biological properties . They have been used in the development of new drugs due to their broad-spectrum pharmacological properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be analyzed using various techniques such as FTIR, 1H-NMR, and MS . These techniques can provide information about the compound’s vibrational features, chemical shifts, and molecular weight .

Scientific Research Applications

Anticancer Activity

A series of compounds including 3-(1H-Benzimidazol-2-yl)-chromen-2-ones have been synthesized and evaluated for their anticancer activities against different tumor cell lines. These compounds have demonstrated very good activity, highlighting their potential as anticancer agents (P. Narsimha Reddy et al., 2003).

Biological Agents and Antimicrobial Activity

The synthesis and biological evaluation of 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenylpropanoyl]-2H-chromen-2-one derivatives have been reported. These compounds have shown good inhibition efficacy against various microbial strains, displaying significant antimicrobial activity. Additionally, antioxidant and DNA cleavage studies were conducted, with molecular docking studies suggesting potential for further exploration as biological agents (O. Nagaraja et al., 2020).

Nonlinear Optical Properties

Novel 3-(2,2a,3-triazacyclopenta[jk]fluoren-1-yl)-2H-chromen-2-one derivatives have been synthesized, exhibiting excellent nonlinear optical properties. These findings indicate the compounds' potential for applications in optical switching, waveguides, and other low-power optical applications, showcasing the material's promising characteristics for technological applications (S. García et al., 2016).

Antioxidant Activity

Coumarin substituted with heterocyclic compounds has been prepared and characterized, demonstrating significant antioxidant activities. This includes the scavenging ability against DPPH radicals, with activities reaching up to 80% at certain concentrations compared to standard antioxidants (Afnan E. Abd-Almonuim et al., 2020).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary depending on the specific compound and its biological target . Some benzimidazole derivatives have been found to inhibit microtubule assembly formation .

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can vary depending on the specific compound. Some benzimidazole derivatives are classified as combustible solids . It’s important to handle these compounds with care and follow appropriate safety precautions .

properties

IUPAC Name

3-(6-methyl-1H-benzimidazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c1-10-6-7-13-14(8-10)19-16(18-13)12-9-11-4-2-3-5-15(11)21-17(12)20/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXINSHDZIWQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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